molecular formula C20H17ClN4 B11556951 2-amino-4-(3-chlorophenyl)-6-methyl-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

2-amino-4-(3-chlorophenyl)-6-methyl-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

Cat. No.: B11556951
M. Wt: 348.8 g/mol
InChI Key: MTCIIUCKROEZBG-UHFFFAOYSA-N
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Description

2-Amino-4-(3-chlorophenyl)-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-chlorophenyl)-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, typically around 80-100°C, and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-chlorophenyl)-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Amino-4-(3-chlorophenyl)-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-amino-4-(3-chlorophenyl)-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chlorobenzyl alcohol: This compound shares the amino and chlorophenyl groups but lacks the complex naphthalene structure.

    Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate: Similar in having an amino and chlorophenyl group but differs in the thiazole ring structure.

Uniqueness

2-Amino-4-(3-chlorophenyl)-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile is unique due to its combination of functional groups and the hexahydronaphthalene core. This structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C20H17ClN4

Molecular Weight

348.8 g/mol

IUPAC Name

2-amino-4-(3-chlorophenyl)-6-methyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C20H17ClN4/c1-12-5-6-15-16(7-12)18(13-3-2-4-14(21)8-13)20(10-23,11-24)19(25)17(15)9-22/h2-4,6,8,12,16,18H,5,7,25H2,1H3

InChI Key

MTCIIUCKROEZBG-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)Cl

Origin of Product

United States

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